(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidin-4-one family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiazolidinone ring, along with the hydrazono and benzylidene groups, contributes to the compound’s unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, making them potential multi-target enzyme inhibitors .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to significant anticancer activities . They inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
The compound is part of the thiazolidin-4-one class of molecules, which have been shown to affect various biochemical pathways. Thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently than normal thiazolidin-4-one derivatives .
Pharmacokinetics
Thiazolidin-4-one derivatives are generally well-absorbed and exhibit good bioavailability . They are also predicted to obey Lipinski’s Rule of Five, which suggests good drug-like properties .
Result of Action
The result of the compound’s action is a reduction in the viability and proliferation of certain cell lines . This suggests that the compound could have potential as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with allyl bromide and a base, such as sodium hydroxide, to introduce the allyl group. Finally, the cyclization of the intermediate product is achieved using a suitable acid catalyst, such as hydrochloric acid, to form the thiazolidin-4-one ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazolidin-4-one derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being explored as a potential lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities. the presence of different substituents can significantly impact their chemical properties and biological activities.
Hydrazono derivatives: Compounds containing the hydrazono group also show diverse biological activities. The combination of the hydrazono group with the thiazolidinone ring in this compound enhances its unique properties.
By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective and selective therapeutic agents.
Properties
IUPAC Name |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAILFKFWNRWEBU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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